molecular formula C10H9N3O2 B1518939 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 1042655-56-0

2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1518939
CAS No.: 1042655-56-0
M. Wt: 203.2 g/mol
InChI Key: CZBUFPQZUPLZHK-UHFFFAOYSA-N
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Description

The compound “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a triazole ring and a carboxylic acid group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities . The presence of a 3-methylphenyl group suggests that this compound also contains a phenyl ring, which is a functional group that often contributes to the bioactivity of organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a triazole ring, a carboxylic acid group, and a 3-methylphenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, and the 3-methylphenyl group is a phenyl ring with a methyl group attached to the third carbon .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. They can undergo reactions such as N-alkylation, N-arylation, and various types of cycloadditions . The carboxylic acid group can participate in reactions such as esterification and amide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the triazole ring could contribute to its stability and solubility .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been recognized for their corrosion inhibition properties. A study by Lagrenée et al. (2002) discusses a new triazole derivative's efficiency as a corrosion inhibitor for mild steel in acidic media. Their findings highlight the high inhibition efficiencies achievable, suggesting the potential of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid in similar applications (Lagrenée et al., 2002).

Antimicrobial and Antioxidant Properties

Triazole compounds synthesized with metals have shown significant biological activity. Sumrra et al. (2018) synthesized Schiff base compounds from triazole and evaluated their antimicrobial and antioxidant properties. The study revealed that these compounds possess considerable bioactivity, enhanced upon chelation with metals, indicating the potential for this compound derivatives in biologically active applications (Sumrra et al., 2018).

Catalysis

Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, showcasing the utility of triazole derivatives in preparing biologically active compounds and peptidomimetics. This study suggests the versatility of triazole compounds in synthesizing complex molecules, hinting at the catalytic and synthetic utility of this compound (Ferrini et al., 2015).

Supramolecular Chemistry

Research on 1,2,3-triazoles has expanded beyond click chemistry to explore their supramolecular interactions. Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1H-1,2,3-triazoles, including their use in anion recognition, catalysis, and photochemistry. This broad applicability suggests potential research avenues for this compound in developing novel materials and chemical sensors (Schulze & Schubert, 2014).

Mechanism of Action

The mechanism of action of a compound like “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” would depend on its specific biological target. Triazoles are known to interact with a variety of biological targets, often through the formation of hydrogen bonds with amino acid residues in the active site of an enzyme .

Safety and Hazards

The safety and hazards associated with “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agrochemistry . Future research on “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” could explore its potential biological activities and develop efficient methods for its synthesis.

Properties

IUPAC Name

2-(3-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-11-6-9(12-13)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBUFPQZUPLZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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